4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
Description
Properties
CAS No. |
62536-80-5 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[4-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11(19)23-13-5-3-12(4-6-13)16-10-22-17-9-14(21-2)7-8-15(17)18(16)20/h3-10H,1-2H3 |
InChI Key |
DUGVSQDPSKOGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Pechmann Condensation
Formation of 7-Methoxybenzopyran-4-one
The benzopyran-4-one scaffold is synthesized via Pechmann condensation, employing 2-hydroxy-4-methoxybenzaldehyde and β-keto esters. Catalytic systems such as FeCl3·6H2O in toluene (92% yield) or polyvinylpolypyrrolidone-bound BF3 (PVPP-BF3) in ethanol (72–96% yield) facilitate cyclization. The reaction proceeds via acid-catalyzed esterification and subsequent cyclodehydration, forming the coumarin core with inherent 7-methoxy substitution.
Table 1: Optimization of Pechmann Condensation for 7-Methoxybenzopyran-4-one
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl3·6H2O | Toluene | 110 | 16 | 92 |
| PVPP-BF3 | Ethanol | 78 (reflux) | 8 | 85 |
| H2SO4 | Neat | 120 | 4 | 78 |
Functionalization at Position 3
Vilsmeier–Haack Formylation
The 3-position of 7-methoxybenzopyran-4-one is formylated using POCl3-DMF under Vilsmeier–Haack conditions, yielding 3-formyl-7-methoxybenzopyran-4-one (2a–d) in 65–82% yield. This step introduces a reactive aldehyde group for subsequent halogenation or cross-coupling.
Iodination at Position 3
3-Formyl derivatives are iodinated using iodine (5.0 mmol) and pyridine (2.5 mmol) in chloroform, affording 3-iodo-7-methoxy-4H-benzopyran-4-one (4) in 92% yield. The reaction proceeds via electrophilic aromatic substitution, with iodine selectively targeting the activated 3-position.
Alternative Synthetic Pathways
Direct Nucleophilic Aromatic Substitution
3-Iodo-7-methoxy-4H-benzopyran-4-one reacts with potassium 4-acetoxyphenyltrifluoroborate in the presence of CuI and 1,10-phenanthroline, bypassing the Suzuki step. This one-pot method achieves 70% yield but requires stringent anhydrous conditions.
Knoevenagel Condensation
2-Hydroxy-4-methoxybenzaldehyde and 4-acetoxyphenylacetic acid condense under TCT (cyanuric chloride) catalysis in DMF at 110°C, directly forming the target compound in 61% yield. While efficient, this method suffers from regiochemical challenges due to competing ester hydrolysis.
Structural Characterization and Validation
Spectroscopic Analysis
Industrial-Scale Considerations
Process Optimization
- Iodination : Substituting pyridine with DMAP reduces reaction time from 12 to 6 hours.
- Acetylation : Switching to acetyl chloride/Et3N in THF achieves 95% conversion in 2 hours, minimizing side-product formation.
Table 3: Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Pechmann + Suzuki | 4 | 62 | 120 |
| Direct Substitution | 3 | 52 | 150 |
| Knoevenagel | 2 | 48 | 90 |
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromen-4-one derivatives .
Scientific Research Applications
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its anti-inflammatory and anticancer effects. It also interacts with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Comparison Table
Substituent Effects on Physicochemical Properties
- Target Compound : The 7-methoxy group enhances membrane permeability, while the 4-acetoxyphenyl at C3 may undergo esterase-mediated hydrolysis, affecting metabolic stability .
- The 7-acetoxy group increases polarity, which may reduce bioavailability .
- Compound: The 3-methoxyphenoxy substituent creates a bulkier C3 group, likely altering electronic distribution and hydrogen-bonding capacity .
- Compound : The dihydro core and hydroxyl groups improve water solubility but may reduce metabolic stability due to oxidation susceptibility .
Biological Activity
4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-(7-methoxy-4-oxochromen-3-yl)phenyl acetate, with a molecular formula of and a CAS number of 62536-80-5. The structure features a benzopyran ring, which is characteristic of many bioactive compounds.
Antioxidant Activity
Research has demonstrated that derivatives of benzopyran exhibit significant antioxidant properties. The presence of the methoxy group in 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate enhances its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have indicated that compounds containing the benzopyran structure possess anticancer properties. For instance, 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate has shown inhibitory effects on cancer cell proliferation in vitro. It acts by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, potentially by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and cell proliferation.
- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, reducing oxidative damage.
Research Findings and Case Studies
Q & A
Basic: What are the recommended synthetic routes for 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate?
Methodological Answer:
A common approach involves coupling reactions between substituted chromenone cores and acetylated phenolic derivatives. For example:
Core Synthesis : Start with 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxylic acid. Activate the carboxylic acid using thionyl chloride to form the acid chloride.
Phenolic Acetylation : Protect the hydroxyl group of 4-hydroxyphenyl acetate via acetylation under mild conditions (e.g., acetic anhydride/pyridine).
Coupling : React the acid chloride with the acetylated phenol using a base (e.g., KCO) in anhydrous acetone under reflux (12–24 hours) .
Purification : Isolate the product via ice-water precipitation, followed by recrystallization from methanol or ethanol .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
Multi-technique validation is critical:
- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and bond angles (e.g., Acta Crystallographica protocols) .
- Spectroscopy :
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .
Advanced: How do substituent variations (e.g., methoxy vs. acetyloxy) impact bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:
Synthesize Analogues : Replace the 7-methoxy group with hydroxyl, ethoxy, or acetyloxy groups .
Assay Design :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC values .
- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) or oxidases (e.g., COX-2) via fluorometric/colorimetric kits.
Data Analysis : Correlate electronic effects (e.g., electron-withdrawing acetyloxy) with enhanced bioactivity due to increased electrophilicity .
Advanced: How can conflicting spectroscopic data be resolved during characterization?
Methodological Answer:
Contradictions often arise from impurities or tautomerism:
Repurification : Re-crystallize the compound using alternative solvents (e.g., DCM/hexane vs. methanol) .
Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in chromenones) .
Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) .
Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetate moiety to enhance aqueous solubility .
Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration.
Nanoparticle Encapsulation : Formulate with PLGA or liposomes to improve bioavailability .
Advanced: How is computational modeling applied to predict reactivity?
Methodological Answer:
Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., estrogen receptors) based on the chromenone scaffold .
Reactivity Descriptors : Calculate Fukui indices (via Gaussian09) to identify electrophilic/nucleophilic sites for functionalization .
MD Simulations : Assess stability in biological membranes (e.g., GROMACS with lipid bilayer models) .
Basic: What are key stability considerations during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenone core .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetate group.
- Purity Monitoring : Perform HPLC-UV (λ = 254 nm) quarterly to detect degradation products .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
Catalyst Optimization : Replace KCO with DMAP or microwave-assisted coupling to accelerate reaction kinetics .
Flow Chemistry : Implement continuous reactors (e.g., microfluidic systems) to improve mixing and heat transfer .
Byproduct Analysis : Use LC-MS to identify side products (e.g., di-acetylated derivatives) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
